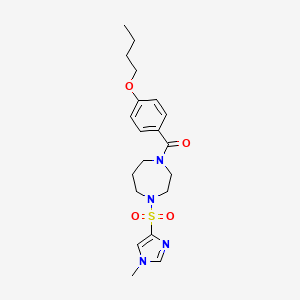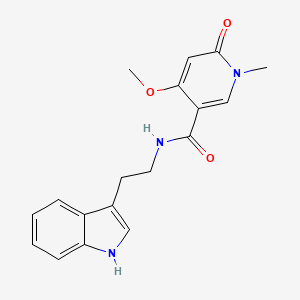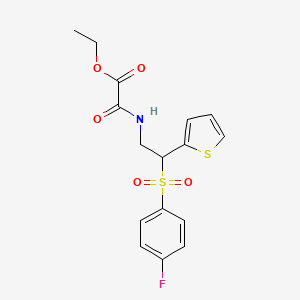![molecular formula C13H14FN3O B2481913 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine CAS No. 1915566-58-3](/img/structure/B2481913.png)
5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes and has been shown to have significant effects on biological systems.
作用机制
The mechanism of action of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine involves its binding to the active site of the enzymes it inhibits. This binding results in the inhibition of the enzyme's activity, which leads to a disruption of the biological processes that the enzyme is involved in. The inhibition of CDK2 by 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine results in the arrest of the cell cycle at the G1 phase, which can lead to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine are dependent on the enzymes it inhibits. Inhibition of CDK2 can lead to the arrest of the cell cycle and apoptosis. Inhibition of protein kinase C can lead to the inhibition of cell signaling pathways, which can affect several biological processes such as cell growth and differentiation. Inhibition of glycogen synthase kinase 3β can affect glucose metabolism and insulin signaling. Inhibition of phosphodiesterase 5 can lead to an increase in intracellular levels of cyclic guanosine monophosphate, which can affect smooth muscle relaxation and vasodilation.
实验室实验的优点和局限性
The advantages of using 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine in lab experiments are its potent inhibitory effects on several enzymes and its ability to affect several biological processes. The limitations of using 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine are its potential toxicity and its specificity for certain enzymes.
未来方向
For the use of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine in scientific research include its potential use as a therapeutic agent for the treatment of cancer and other diseases. It may also be used in the development of new drugs that target specific enzymes involved in disease processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
合成方法
The synthesis of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 2-methoxybenzylamine with 2,4-dichloro-5-fluoropyrimidine in the presence of a base such as potassium carbonate. This reaction results in the formation of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-chloropyrimidin-4-amine. The second step involves the reduction of the chloro group to an amine group using a reducing agent such as sodium borohydride. This results in the formation of 5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine.
科学研究应用
5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine is widely used in scientific research due to its potent inhibitory effects on several enzymes. It has been shown to be a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is a key regulator of the cell cycle. It has also been shown to inhibit several other enzymes such as protein kinase C, glycogen synthase kinase 3β, and phosphodiesterase 5. These enzymes are involved in several biological processes such as cell signaling, metabolism, and gene expression.
属性
IUPAC Name |
5-fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-9-12(14)13(17-8-16-9)15-7-10-5-3-4-6-11(10)18-2/h3-6,8H,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFCUHXHHKGGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NCC2=CC=CC=C2OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2481830.png)
![(R)-1-[(S)-2-[Bis(4-methoxy-3,5-dimethylphenyl) phosphino]ferrocenyl]ethyldi-o-tolylphosphine](/img/structure/B2481833.png)
![12-(4-Chlorobenzenesulfonyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2481836.png)






![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2481845.png)
![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)
![2-[3-(1,2-Oxazol-4-yl)propyl]isoindole-1,3-dione](/img/structure/B2481847.png)

![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)